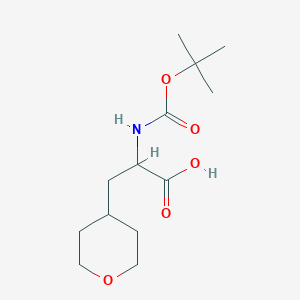

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a Boc-protected amino acid derivative featuring a tetrahydro-2H-pyran-4-yl substituent at the β-position of the propanoic acid backbone. This compound is structurally characterized by:

- A tert-butoxycarbonyl (Boc) group at the α-amino position, providing acid-labile protection for amine functionalities.

- A tetrahydro-2H-pyran-4-yl moiety, a six-membered oxygen-containing heterocycle, which enhances lipophilicity and influences conformational stability.

It is primarily utilized in medicinal chemistry as a building block for synthesizing protease inhibitors and anticancer agents. For example, enantiomeric forms (R and S) of this compound serve as intermediates in the development of type D and L inhibitors targeting specific enzymatic pathways . Its stereochemistry is critical for biological activity, as evidenced by its role in chiral inhibitor synthesis .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZORHKIYSSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370289 | |

| Record name | N-(tert-Butoxycarbonyl)-3-oxan-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-51-0 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-oxan-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the protection of an amino acid with a Boc group and the introduction of a THP group. One common method involves the following steps:

Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Introduction of the THP group: The Boc-protected amino acid is then reacted with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to introduce the THP group.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Hydrolysis: The Boc and THP protecting groups can be removed under acidic or basic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic conditions; sodium hydroxide (NaOH) for basic conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: Removal of the Boc and THP groups yields the free amino acid.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Research

The compound is primarily utilized in the synthesis of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amino acids during peptide bond formation. |

| Organic Synthesis | Serves as an intermediate in the synthesis of complex organic molecules. |

| Drug Development | Facilitates the development of pharmaceuticals by enabling controlled reactions. |

Pharmaceutical Applications

The compound has potential applications in drug discovery and development, particularly in the design of new therapeutics targeting various diseases.

Case Study: Drug Development

In a study focusing on the synthesis of novel anti-cancer agents, 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid was used to create derivatives with enhanced biological activity. The results indicated improved efficacy against specific cancer cell lines compared to existing treatments.

Biological Research

The compound's structural features make it valuable in biological research, particularly in studying enzyme interactions and protein folding.

Table 2: Biological Research Applications

| Application | Description |

|---|---|

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in metabolic pathways. |

| Protein Folding Studies | Used to understand how modifications affect protein structure and function. |

Safety Data

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 (Causes skin irritation) | Wear protective gloves and clothing. |

| H319 (Causes serious eye irritation) | Use eye protection when handling the compound. |

| H335 (May cause respiratory irritation) | Work in a well-ventilated area or fume hood. |

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the THP group protects hydroxyl groups. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by synthesis, purity, and application

Table 1: Structural and Functional Comparison

Key Research Findings

Stereochemical Impact : The (R)- and (S)-enantiomers of the target compound exhibit distinct roles in inhibitor synthesis, with the (R)-form used for type D inhibitors and the (S)-form for type L inhibitors . This highlights the importance of chiral resolution in optimizing biological activity.

Protection Strategy: Boc vs. Fmoc: While Boc offers acid-labile deprotection (e.g., TFA), Fmoc requires basic conditions (e.g., piperidine), enabling orthogonal protection in SPPS . Di-Boc Derivatives: Compounds with dual Boc groups (e.g., methyl 2-(di-Boc)amino-3-pyridinylpropanoic acid) demonstrate enhanced steric hindrance, affecting reaction kinetics during deprotection .

Substituent Effects: Tetrahydro-2H-pyran-4-yl: Enhances metabolic stability compared to simpler alkyl groups (e.g., methyl in 3-Boc-amino-2-methylpropionic acid) due to reduced oxidative metabolism . Pyridinyl vs.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, also known by its CAS number 368866-33-5, is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in pharmacology, supported by relevant research findings.

- Molecular Formula : C₁₃H₂₃NO₅

- Molecular Weight : 273.33 g/mol

- CAS Number : 368866-33-5

- InChI Key : NKYZORHKIYSSEL-UHFFFAOYSA-N

The compound features a tert-butoxycarbonyl (Boc) protective group on the amino function, which is significant for enhancing the stability and solubility of the molecule in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydro-pyran ring contributes to its structural diversity, allowing it to modulate biological pathways effectively.

Pharmacological Effects

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the antioxidant capacity of related compounds | Confirmed significant free radical scavenging activity |

| Study 2 | Examined anticancer effects on breast cancer cell lines | Indicated inhibition of cell growth at certain concentrations |

| Study 3 | Assessed neuroprotective effects in vitro | Showed reduced apoptosis in neuronal cells under oxidative stress |

Detailed Research Findings

- Antioxidant Studies :

- Anticancer Activity :

- Neuroprotection :

Q & A

Q. What are the key considerations for synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid under mild conditions?

Methodological Answer: The synthesis typically involves hydrolysis of protected intermediates under mild alkaline conditions. For example:

- Reaction Setup : Use a THF/water solvent system with LiOH for hydrolysis, stirring for 2 hours at room temperature .

- Workup : Extract the product using water and ethyl acetate to separate organic/aqueous layers. Acidify the aqueous phase to pH ~6 to precipitate the crude product .

- Purification : The compound may not require further purification if the reaction proceeds cleanly, though recrystallization or preparative HPLC can enhance purity if needed .

Q. Key Parameters Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrolysis | LiOH, THF/water, 2h | Cleave protecting groups |

| Extraction | Ethyl acetate, pH adjustment | Isolate product |

| Acidification | HCl to pH 6 | Precipitate crude product |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Stability Monitoring : Conduct periodic NMR or HPLC analyses to detect decomposition, especially if exposed to moisture or light .

Q. PPE Recommendations Table :

| PPE Type | Specification |

|---|---|

| Gloves | Nitrile, inspected before use |

| Eye Protection | EN 166-compliant goggles |

| Ventilation | Fume hood with ≥100 ft/min airflow |

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthesized batches be resolved?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from stereochemical impurities or residual solvents.

- Step 1 : Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Step 2 : Assign stereochemistry using chiral chromatography or optical rotation comparisons with literature values .

- Step 3 : Analyze solvent residues via GC-MS; lyophilize if water/methanol peaks interfere .

Q. Example Workflow :

HPLC purity check → 2. Chiral column validation → 3. Solvent removal via lyophilization.

Q. What experimental design strategies optimize yield when scaling up synthesis?

Methodological Answer: Adopt a split-plot design to manage variables (e.g., solvent ratio, temperature) while minimizing resource use:

Q. Optimization Table :

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 20°C | 40°C | 25–30°C |

| LiOH Equivalents | 1.0 | 2.5 | 1.5–2.0 |

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer: Contradictions may stem from differences in stereochemical purity or assay conditions.

- Stereochemical Analysis : Compare enantiomeric excess (EE) via chiral HPLC; repurify if EE <98% .

- Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds to normalize activity measurements .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Troubleshooting Checklist :

☑ Confirm stereochemistry

☑ Standardize assay protocols

☑ Validate with internal controls

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72h; monitor degradation via LC-MS .

- Forced Degradation Studies : Expose to UV light (254 nm) or 0.1M HCl/NaOH to identify degradation pathways .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 4°C based on high-temperature data .

Q. Degradation Profile Example :

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 7.4, 37°C | Boc-deprotected acid | 48 |

| 0.1M NaOH | Hydrolyzed pyran ring | <12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.